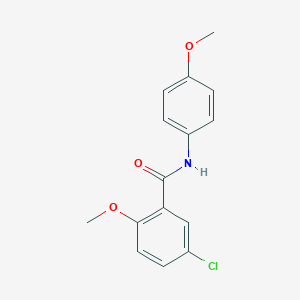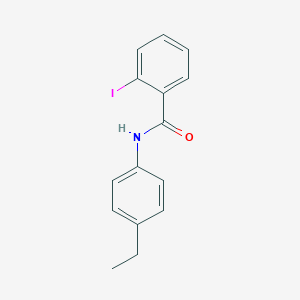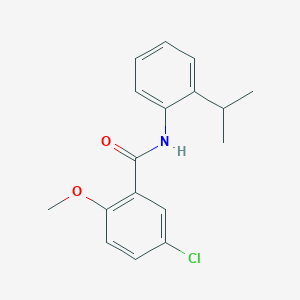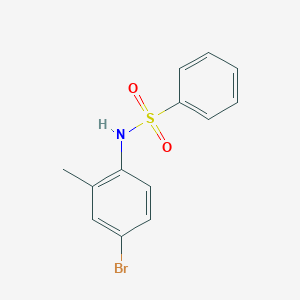
N-(4-bromo-2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)benzenesulfonamide, also known as Br-MPhPhSO2NH2, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. It has been found to exhibit various biochemical and physiological effects and has been used in several scientific studies to understand its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It may also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit various biological activities. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-bromo-2-methylphenyl)benzenesulfonamideH2. One direction could be to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction could be to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, it could be used as a ligand in the synthesis of new metal complexes for various applications.
Métodos De Síntesis
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 can be synthesized using different methods, including the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with aniline in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with ammonium hydroxide. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)benzenesulfonamideH2 has been used in several scientific studies due to its unique properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
Propiedades
Fórmula molecular |
C13H12BrNO2S |
|---|---|
Peso molecular |
326.21 g/mol |
Nombre IUPAC |
N-(4-bromo-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO2S/c1-10-9-11(14)7-8-13(10)15-18(16,17)12-5-3-2-4-6-12/h2-9,15H,1H3 |
Clave InChI |
VHFALPWQVDNHQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



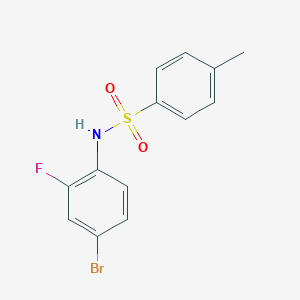




![Dimethyl 5-[(5-chloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B291631.png)




